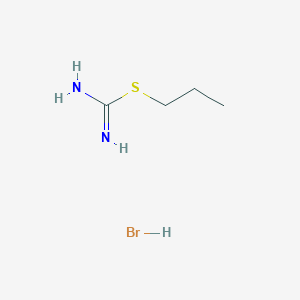

(Propylsulfanyl)methanimidamide hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves chemoselective reactions, such as the Michael reaction, to attach various functional groups to a parent substrate. For example, a series of compounds with anticancer activity were synthesized using a novel thiation method from 3-phenylquinoxalin-2(1H)-one . Similarly, (Propylsulfanyl)methanimidamide hydrobromide could potentially be synthesized through a chemoselective process, starting from an appropriate parent compound and introducing the propylsulfanyl and methanimidamide groups in a controlled manner.

Molecular Structure Analysis

The molecular structure of compounds similar to (Propylsulfanyl)methanimidamide hydrobromide is confirmed using techniques such as 1H and 13C NMR . These techniques would also be applicable to determine the structure of (Propylsulfanyl)methanimidamide hydrobromide, ensuring that the desired compound has been synthesized correctly and that it possesses the correct functional groups and stereochemistry.

Chemical Reactions Analysis

The related compounds exhibit reactivity that is characteristic of their functional groups. For instance, the pyridyl methanimine-based ligands discussed in one of the papers are used for living radical polymerization in aqueous media . This suggests that methanimidamide derivatives, like (Propylsulfanyl)methanimidamide hydrobromide, could also participate in similar chemical reactions, potentially leading to the formation of polymers or other complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to (Propylsulfanyl)methanimidamide hydrobromide, such as solubility, stability, and reactivity, can be inferred from the studies on related compounds. For example, the sulfonimidamides synthesized from sulfenamides show a wide range of functional group tolerance, indicating that (Propylsulfanyl)methanimidamide hydrobromide might also exhibit diverse reactivity with different chemical agents . The properties of these compounds are crucial for their potential applications in medicinal chemistry and other fields.

Applications De Recherche Scientifique

Analytical Techniques in Chemical Research

- One study reviews the use of Propylsulphonic acid (SCX)-modified silica HPLC columns for the analysis of basic drugs, which could be relevant in understanding how similar compounds, like (Propylsulfanyl)methanimidamide hydrobromide, might be analyzed or separated in complex mixtures. The study highlights how eluent pH and ionic strength can influence retention and peak shapes for basic analytes, which could be pertinent when considering the analysis or purification of (Propylsulfanyl)methanimidamide hydrobromide in a research setting (Flanagan et al., 2001).

Applications in Biotechnology and Medicine

- Another area of interest is the application of phosphorus-containing polymers in biomedicine. While not directly about (Propylsulfanyl)methanimidamide hydrobromide, this review could offer insights into how phosphorus-containing compounds, potentially including sulfanyl derivatives, are increasingly being utilized for their biocompatibility and protein adsorption resistance, suggesting possible research pathways for (Propylsulfanyl)methanimidamide hydrobromide in biomaterials or medical applications (Monge et al., 2011).

Environmental and Catalytic Chemistry

- The review on persulfate-based Advanced Oxidation Processes (AOPs) offers a perspective on the activation mechanisms of peroxymonosulfate and peroxydisulfate, which could be indirectly relevant to understanding how (Propylsulfanyl)methanimidamide hydrobromide might behave in oxidative or reductive environments, potentially informing its use in environmental chemistry or catalysis (Lee et al., 2020).

Propriétés

IUPAC Name |

propyl carbamimidothioate;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2S.BrH/c1-2-3-7-4(5)6;/h2-3H2,1H3,(H3,5,6);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHRAUDJMXZTGFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC(=N)N.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00910236 |

Source

|

| Record name | Propyl carbamimidothioate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Propylsulfanyl)methanimidamide hydrobromide | |

CAS RN |

1071-75-6 |

Source

|

| Record name | Pseudourea, 2-propyl-2-thio-, monohydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl carbamimidothioate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B126961.png)